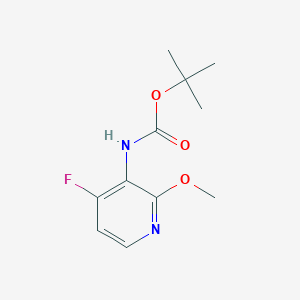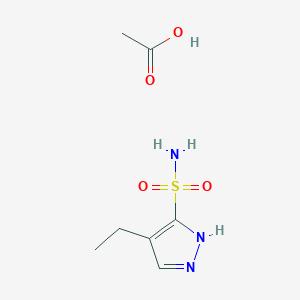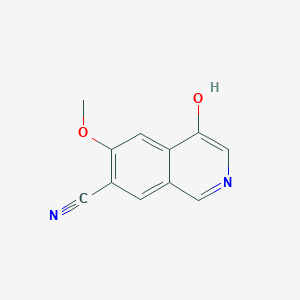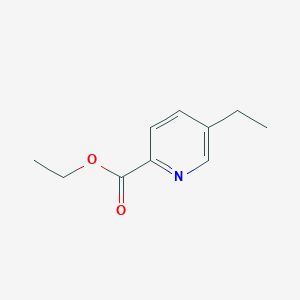
3'-iso-Butoxy-2,2,2,4',5'-pentafluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone is an organic compound with the molecular formula C12H11F5O2. It contains a ketone group and an ether group, making it a versatile compound in various chemical reactions . The compound is characterized by its aromatic ring substituted with fluorine atoms and an iso-butoxy group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetophenone and iso-butyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the iso-butyl group replaces a hydrogen atom on the aromatic ring, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar structural features but lacking the iso-butoxy group.
Pentafluoroacetophenone: Another similar compound with multiple fluorine substitutions on the aromatic ring.
Uniqueness
3’-iso-Butoxy-2,2,2,4’,5’-pentafluoroacetophenone is unique due to the presence of both the iso-butoxy group and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F5O2 |
|---|---|
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-9-4-7(3-8(13)10(9)14)11(18)12(15,16)17/h3-4,6H,5H2,1-2H3 |
Clave InChI |
VNRQVAWNCKQDAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)
![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)




![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)




![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)

